molecular formula C13H15N3O2S B3084484 4,4-Dimethyl-1-(2-methyl-4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-91-6

4,4-Dimethyl-1-(2-methyl-4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084484
CAS No.: 1142212-91-6
M. Wt: 277.34 g/mol
InChI Key: FIJMRTNYGRRNNV-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(2-methyl-4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Therapeutic Applications

  • Health Benefits of Phytosterols : Research on 4,4-dimethyl phytosterols, which share the dimethyl functional group with the compound , has shown numerous health benefits, particularly in disease prevention and involvement with the endogenous cannabinoid system (ECS). These findings could suggest a potential for 4,4-Dimethyl-1-(2-methyl-4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol in similar therapeutic areas, pending further research (Zhang et al., 2019).

Chemical Synthesis and Applications

  • Photosensitive Protecting Groups : The use of photosensitive protecting groups in synthetic chemistry, including groups like 2-nitrobenzyl and 3,5-dimethoxybenzyl, which are structurally related to the nitrophenyl group in the compound of interest, demonstrates the compound's potential utility in the synthesis of complex organic molecules (Amit et al., 1974).

Environmental and Analytical Chemistry

  • Degradation of Contaminants : Studies on the degradation pathways and by-products of contaminants like acetaminophen in advanced oxidation processes (AOPs) involve compounds with nitrophenyl groups. This suggests potential research applications of this compound in environmental chemistry, particularly in the study of pollutant degradation mechanisms (Qutob et al., 2022).

Biochemical Applications

  • Sulfhydryl Chemistry : Research on sulfhydryl chemistry, particularly in the context of cutaneous apoptosis, highlights the importance of compounds with thiol groups. The specific thiol functionality in this compound could imply potential applications in studying biochemical pathways involving sulfhydryl crosslinking (Danno & Horio, 1982).

Pharmacological Research

  • 1,4-Dihydropyridines Synthesis : The compound falls under the 1,4-dihydropyridines class, known for their wide range of biological applications. Research into the synthesis and applications of 1,4-dihydropyridines suggests potential pharmacological uses for the compound , particularly in the development of drugs with improved efficacy and safety profiles (Sohal, 2021).

Properties

IUPAC Name

6,6-dimethyl-3-(2-methyl-4-nitrophenyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-8-10(16(17)18)4-5-11(9)15-7-6-13(2,3)14-12(15)19/h4-8H,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJMRTNYGRRNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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